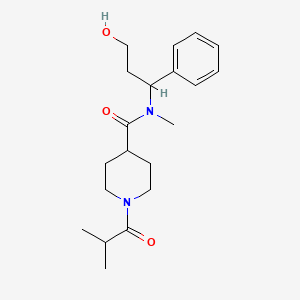![molecular formula C13H19BrN2O2 B6641356 4-bromo-N-[4-(hydroxymethyl)cyclohexyl]-1-methylpyrrole-2-carboxamide](/img/structure/B6641356.png)
4-bromo-N-[4-(hydroxymethyl)cyclohexyl]-1-methylpyrrole-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-bromo-N-[4-(hydroxymethyl)cyclohexyl]-1-methylpyrrole-2-carboxamide, also known as BRL-15572, is a potent and selective inhibitor of the fatty acid amide hydrolase (FAAH). FAAH is an enzyme that breaks down fatty acid amides, which are endogenous signaling molecules that regulate pain, inflammation, and other physiological processes. Inhibition of FAAH has been shown to have analgesic, anti-inflammatory, and anxiolytic effects, making BRL-15572 a promising candidate for the treatment of various diseases.
Mécanisme D'action
4-bromo-N-[4-(hydroxymethyl)cyclohexyl]-1-methylpyrrole-2-carboxamide inhibits FAAH, which leads to an increase in the levels of endogenous fatty acid amides, such as anandamide and oleoylethanolamide. These fatty acid amides activate cannabinoid receptors and other receptors, leading to the analgesic, anti-inflammatory, and anxiolytic effects observed with 4-bromo-N-[4-(hydroxymethyl)cyclohexyl]-1-methylpyrrole-2-carboxamide treatment.
Biochemical and Physiological Effects:
4-bromo-N-[4-(hydroxymethyl)cyclohexyl]-1-methylpyrrole-2-carboxamide has been shown to increase the levels of endogenous fatty acid amides in various tissues, including the brain, spinal cord, and peripheral tissues. This leads to activation of cannabinoid receptors and other receptors, resulting in the observed analgesic, anti-inflammatory, and anxiolytic effects. 4-bromo-N-[4-(hydroxymethyl)cyclohexyl]-1-methylpyrrole-2-carboxamide has also been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 4-bromo-N-[4-(hydroxymethyl)cyclohexyl]-1-methylpyrrole-2-carboxamide in lab experiments is its high potency and selectivity for FAAH inhibition. This allows for precise modulation of endogenous fatty acid amide levels without affecting other signaling pathways. However, 4-bromo-N-[4-(hydroxymethyl)cyclohexyl]-1-methylpyrrole-2-carboxamide has limited solubility in aqueous solutions, which can make dosing and administration challenging in some experiments.
Orientations Futures
There are several potential future directions for research on 4-bromo-N-[4-(hydroxymethyl)cyclohexyl]-1-methylpyrrole-2-carboxamide. One area of interest is its potential therapeutic applications in various diseases, such as chronic pain, inflammation, and anxiety disorders. Additionally, there is a need for further studies on the pharmacokinetics and safety of 4-bromo-N-[4-(hydroxymethyl)cyclohexyl]-1-methylpyrrole-2-carboxamide in humans. Finally, there is a need for the development of more potent and selective FAAH inhibitors with improved solubility and pharmacokinetic properties.
Méthodes De Synthèse
4-bromo-N-[4-(hydroxymethyl)cyclohexyl]-1-methylpyrrole-2-carboxamide was first synthesized by researchers at GlaxoSmithKline using a multi-step synthesis process. The synthesis involved the reaction of 4-bromo-2-cyanopyrrole with cyclohexylmagnesium bromide to form 4-bromo-N-cyclohexylpyrrole-2-carboxamide. This intermediate was then reacted with formaldehyde and sodium borohydride to form 4-bromo-N-[4-(hydroxymethyl)cyclohexyl]pyrrole-2-carboxamide. Finally, the hydroxymethyl group was protected with a tert-butyldimethylsilyl group, and the methyl group was introduced using iodomethane to form the final product, 4-bromo-N-[4-(hydroxymethyl)cyclohexyl]-1-methylpyrrole-2-carboxamide.
Applications De Recherche Scientifique
4-bromo-N-[4-(hydroxymethyl)cyclohexyl]-1-methylpyrrole-2-carboxamide has been extensively studied in preclinical models for its potential therapeutic applications. It has been shown to have analgesic effects in various pain models, including inflammatory pain, neuropathic pain, and cancer pain. It has also been shown to have anti-inflammatory effects in models of acute and chronic inflammation. Additionally, 4-bromo-N-[4-(hydroxymethyl)cyclohexyl]-1-methylpyrrole-2-carboxamide has been shown to have anxiolytic effects in models of anxiety.
Propriétés
IUPAC Name |
4-bromo-N-[4-(hydroxymethyl)cyclohexyl]-1-methylpyrrole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19BrN2O2/c1-16-7-10(14)6-12(16)13(18)15-11-4-2-9(8-17)3-5-11/h6-7,9,11,17H,2-5,8H2,1H3,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBCYDSNSWOTQIJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=C1C(=O)NC2CCC(CC2)CO)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-bromo-N-[4-(hydroxymethyl)cyclohexyl]-1-methylpyrrole-2-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[[(6-fluoro-2,3-dihydro-1H-inden-1-yl)amino]methyl]cyclopentan-1-ol](/img/structure/B6641274.png)
![Quinolin-2-yl-[4-(2,2,2-trifluoro-1-hydroxyethyl)piperidin-1-yl]methanone](/img/structure/B6641282.png)
![3-[(1,2,3,4-Tetrahydronaphthalen-2-ylamino)methyl]thiolan-3-ol](/img/structure/B6641285.png)
![3-[[(6-methyl-2,3-dihydro-1H-inden-1-yl)amino]methyl]thiolan-3-ol](/img/structure/B6641290.png)
![1-[(6-fluoro-2,3-dihydro-1H-inden-1-yl)amino]-2,3-dihydro-1H-inden-2-ol](/img/structure/B6641295.png)
![2-hydroxy-N-[3-[1-(3-phenyl-1,2,4-oxadiazol-5-yl)ethylamino]phenyl]acetamide](/img/structure/B6641311.png)
![2-Amino-1-[2-(2-hydroxy-2-phenylethyl)pyrrolidin-1-yl]-2-phenylethanone](/img/structure/B6641318.png)
![N-[4-(hydroxymethyl)cyclohexyl]-4-oxo-3H-phthalazine-1-carboxamide](/img/structure/B6641336.png)
![N-[4-(hydroxymethyl)cyclohexyl]-5-methyl-2-pyrrolidin-1-ylbenzamide](/img/structure/B6641338.png)
![N-[4-(hydroxymethyl)cyclohexyl]-4-oxo-3-propan-2-ylphthalazine-1-carboxamide](/img/structure/B6641342.png)
![N-[4-(hydroxymethyl)cyclohexyl]-2-(tetrazol-1-yl)benzamide](/img/structure/B6641345.png)
![1-(4-fluorophenyl)-N-[4-(hydroxymethyl)cyclohexyl]pyrazole-3-carboxamide](/img/structure/B6641353.png)
![N-[4-(hydroxymethyl)cyclohexyl]-2-methoxyacetamide](/img/structure/B6641374.png)
